molecular formula C34H26N4O4 B11563878 2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}hydrazinyl]-2-oxo-N-phenylacetamide (non-preferred name)

2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}hydrazinyl]-2-oxo-N-phenylacetamide (non-preferred name)

Cat. No.: B11563878
M. Wt: 554.6 g/mol
InChI Key: UVUZSCTVXCZWSF-XZYGTATASA-N
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Description

2-[(2E)-2-{[17-(4-METHYLPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}HYDRAZINO]-2-OXO-N-PHENYLACETAMIDE is a complex organic compound with a unique structure. It contains multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pentacyclic core and the introduction of the hydrazino and oxo groups. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of such a complex compound would require advanced techniques and equipment. This might include large-scale reactors, precise control of reaction conditions, and purification methods such as chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of additional oxo groups, while reduction could result in the removal of oxo groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

Biology

In biology, it might be studied for its potential biological activity, such as its interaction with enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to inhibit certain enzymes or pathways involved in disease processes.

Industry

In industry, it might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other hydrazino-oxo derivatives or pentacyclic compounds with similar structures.

Uniqueness

The uniqueness of this compound lies in its specific structure and functional groups, which may confer unique properties and activities compared to other similar compounds.

Properties

Molecular Formula

C34H26N4O4

Molecular Weight

554.6 g/mol

IUPAC Name

N'-[(E)-[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylideneamino]-N-phenyloxamide

InChI

InChI=1S/C34H26N4O4/c1-20-15-17-22(18-16-20)38-32(41)28-27-23-11-5-7-13-25(23)34(29(28)33(38)42,26-14-8-6-12-24(26)27)19-35-37-31(40)30(39)36-21-9-3-2-4-10-21/h2-19,27-29H,1H3,(H,36,39)(H,37,40)/b35-19+

InChI Key

UVUZSCTVXCZWSF-XZYGTATASA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)/C=N/NC(=O)C(=O)NC7=CC=CC=C7

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NNC(=O)C(=O)NC7=CC=CC=C7

Origin of Product

United States

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